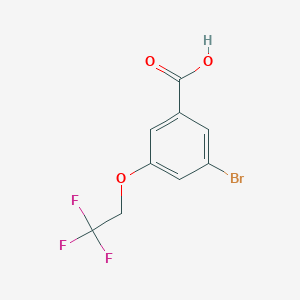

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid

Descripción general

Descripción

“3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” is a chemical compound. It is a liquid at room temperature . It is used as an intermediate in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of compounds similar to “3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” has been reported in the literature . For example, trifluoromethylpyridines, which share a similar structural motif, have been synthesized and used in the agrochemical and pharmaceutical industries .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” can be represented by the InChI code 1S/C7H5BrF3NO/c8-5-1-6 (3-12-2-5)13-4-7 (9,10)11/h1-3H,4H2 .

Physical And Chemical Properties Analysis

“3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid” is a liquid at room temperature . Its molecular weight is 256.02 .

Aplicaciones Científicas De Investigación

Synthesis, Characterization and Biological Activity Studies

This study outlines the synthesis of 5-Bromo thiazolyl azo-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) complex. It explores various analytical techniques such as 1H-NMR, mass spectral, FT-IR spectra, and more to support the azo ligand structures and their metal complex. The findings suggest potential applications in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

An Indirect Strategy for Trifluoromethylation

This research discloses the use of 3-Bromo-1,1,1-trifluoroacetone as an effective indirect trifluoromethylation reagent. The study highlights its role in constructing the 3-trifluoromethyl isocoumarin skeleton, which is significant in bioactive compounds (Zhou et al., 2020).

Structure and Vibrational Analysis of Benzoic Acid Derivatives

This study delves into the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid, a derivative. It uses DFT theory to compare calculated and experimental parameters, predicting the reactivity of the compound. The influence of solvents on reactivity parameters is also explored (Yadav et al., 2022).

Biological and Pharmacological Applications

Transient Chemical Oscillations in Benzoic Acid–Bromate Reaction

The study investigates the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid (DMABA) by acidic bromate, identifying 3-bromo-4-(N,N-dimethylamino) benzoic acid as a major component before the onset of oscillations. This highlights its potential in chemical reaction dynamics (Bell & Wang, 2015).

Synthesis of Benzoic Acid Methyl Ester

This research involves the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin. The study is significant for understanding the synthesis process and product identification through 1H-NMR and IR (Zha Hui-fang, 2011).

Material Science and Engineering

Novel Industrial Process Scale-Up

This study presents the scale-up process of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors. The research demonstrates a scalable preparation process that is cost-effective and has a high yield, highlighting its industrial significance (Zhang et al., 2022).

Organometallic Synthesis Using Bromo Derivatives

The study describes using 1-Bromo-3,5-bis(trifluoromethyl)benzene for organometallic synthesis. It highlights various reactions with phenylmagnesium, -lithium, and -copper intermediates, showcasing its versatility in organometallic chemistry (Porwisiak & Schlosser, 1996).

Safety And Hazards

The safety data sheet for a similar compound, “2-Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQABZPKNBZNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(2,2,2-trifluoroethoxy)-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

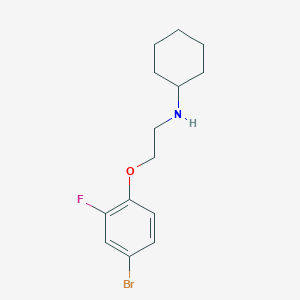

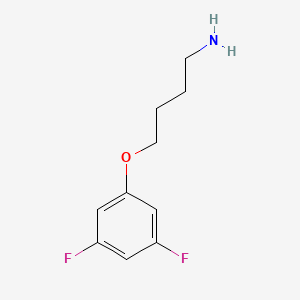

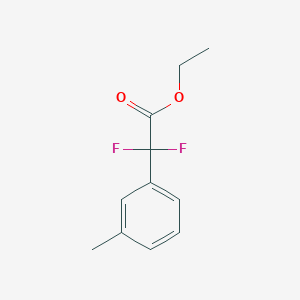

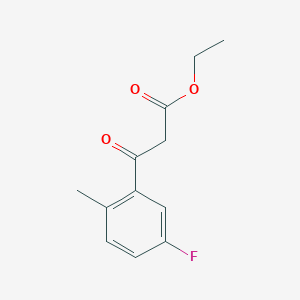

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)

![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)

![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)